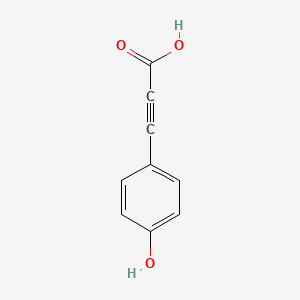

3-(4-hydroxyphenyl)prop-2-ynoic Acid

Description

Significance of Hydroxycinnamic Acid Derivatives in Scientific Inquiry

Hydroxycinnamic acid derivatives are a significant class of phenolic compounds that are of great interest in scientific research due to their wide range of biological activities. nih.govresearchgate.net These compounds are secondary metabolites in plants, where they play crucial roles in growth, development, and defense mechanisms. nih.gov In academic research, their importance stems from their potential therapeutic applications, which have been extensively studied.

The diverse biological properties of hydroxycinnamic acid derivatives, such as antioxidant, anti-inflammatory, antimicrobial, and anticancer activities, have made them a focal point of numerous studies. benthamdirect.combenthamscience.comresearchgate.net Their ability to scavenge free radicals is a key aspect of their antioxidant capacity, which is believed to contribute to their protective effects against various diseases. nih.gov Furthermore, some derivatives have been investigated for their potential in managing conditions like diabetes and cardiovascular diseases. The versatility of the hydroxycinnamic acid scaffold allows for the synthesis of a wide array of derivatives with modified biological activities, making them a valuable subject in medicinal chemistry. benthamdirect.combenthamscience.com

Natural Distribution and Biosynthetic Pathways of 3-(4-hydroxyphenyl)prop-2-ynoic Acid

There is currently no scientific literature available that documents the natural occurrence or the specific biosynthetic pathway of this compound. However, insights can be gained by examining the well-established biosynthesis of its close structural analog, p-coumaric acid, which is a prevalent hydroxycinnamic acid in nature.

p-Coumaric acid is widely distributed in the plant kingdom and can be found in a variety of edible plants, including fruits, vegetables, and cereals. benthamdirect.combenthamscience.comwikipedia.org Its biosynthesis primarily occurs through the phenylpropanoid pathway, a major route for the formation of various phenolic compounds in plants. The pathway begins with the amino acid phenylalanine, which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase. Subsequently, cinnamic acid is hydroxylated at the para position by the enzyme cinnamate 4-hydroxylase to yield p-coumaric acid. wikipedia.orgiglobaljournal.com An alternative pathway involves the direct conversion of tyrosine to p-coumaric acid by the enzyme tyrosine ammonia lyase. wikipedia.org

It is plausible that if this compound were to be found in nature, its biosynthesis might involve a modification of the p-coumaric acid pathway, potentially through a dehydrogenation step that introduces the triple bond. However, this remains speculative in the absence of direct research.

Overview of Current Research Trajectories Involving this compound

A comprehensive search of academic and scientific databases reveals a lack of current research trajectories specifically focused on this compound. The scientific community's attention has been predominantly directed towards its more readily available and naturally abundant analogs, p-coumaric acid and 3-(4-hydroxyphenyl)propanoic acid.

Research on p-coumaric acid is extensive and multifaceted. benthamdirect.combenthamscience.comeurekaselect.com Studies have explored its potential as an antioxidant, with investigations into its ability to mitigate oxidative stress-related conditions. eurekaselect.com Its antimicrobial and anti-inflammatory properties are also well-documented. benthamdirect.combenthamscience.com Furthermore, there is ongoing research into its efficacy as a tyrosinase inhibitor, which has implications for its use in cosmetic and dermatological applications. nih.gov

Similarly, 3-(4-hydroxyphenyl)propanoic acid and its derivatives have been the subject of recent scientific inquiry. Studies have demonstrated that this compound and its derivatives can be explored as scaffolds for developing novel anticancer and antioxidant agents. mdpi.com Research has also indicated its potential role in suppressing macrophage foam cell formation, which is relevant to cardiovascular health. rsc.org Additionally, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and evaluated for their antimicrobial activities against multidrug-resistant pathogens. nih.gov

While there is a clear and active interest in the biological activities of compounds structurally similar to this compound, the "-ynoic" acid derivative itself remains an underexplored area of scientific investigation. The established biological activities of its analogs suggest that this compound could also possess interesting pharmacological properties, representing a potential avenue for future research.

Prominent Hydroxycinnamic Acid Derivatives and Their Studied Biological Activities

| Compound Name | Structure | Key Investigated Biological Activities |

| p-Coumaric acid | 3-(4-hydroxyphenyl)prop-2-enoic acid | Antioxidant, anti-inflammatory, antimicrobial, tyrosinase inhibitor benthamdirect.combenthamscience.comeurekaselect.comnih.gov |

| Caffeic acid | 3-(3,4-dihydroxyphenyl)prop-2-enoic acid | Antioxidant, anti-inflammatory, anticancer nih.gov |

| Ferulic acid | 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | Antioxidant, anti-inflammatory, UV protection nih.gov |

| Sinapic acid | 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid | Antioxidant, anti-inflammatory nih.gov |

| 3-(4-Hydroxyphenyl)propanoic acid | 3-(4-hydroxyphenyl)propanoic acid | Antioxidant, anticancer, suppression of macrophage foam cell formation mdpi.comrsc.org |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-hydroxyphenyl)prop-2-ynoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRULQDAIEXRSFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443940 | |

| Record name | (4-hydroxyphenyl)propynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78589-65-8 | |

| Record name | (4-hydroxyphenyl)propynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Reactivity of 3 4 Hydroxyphenyl Prop 2 Ynoic Acid

Chemoenzymatic and Microbial Biosynthesis Investigations

A thorough review of existing literature indicates a lack of specific studies on the enzymatic conversion pathways and microorganism-mediated production of 3-(4-hydroxyphenyl)prop-2-ynoic acid. Research in this area has predominantly focused on the saturated and unsaturated analogues.

Enzymatic Conversion Pathways of this compound

There is currently no direct evidence in the scientific literature detailing enzymatic pathways for the synthesis or conversion of this compound.

Microorganism-Mediated Production of this compound

Similarly, no reports of microorganism-mediated production of this compound have been identified. The microbial production of related compounds, such as 3-(4-hydroxyphenyl)propionic acid, is well-documented as a metabolic byproduct of procyanidin (B600670) A2 in the colon. However, the biosynthetic machinery to produce the prop-2-ynoic acid variant has not been described.

Contemporary Synthetic Methodologies for this compound

The synthesis of aryl propiolic acids is a well-established field in organic chemistry. While specific examples for this compound are not abundant, general methods for the synthesis of similar scaffolds can be extrapolated.

Advanced Organic Synthesis Approaches for this compound Scaffolds

The construction of the this compound scaffold would likely involve established methodologies for the synthesis of arylalkynes. One of the most common and versatile methods is the Sonogashira coupling, which involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl halide.

A plausible synthetic route could start from a protected 4-halophenol, such as 4-iodophenol (B32979) or 4-bromophenol, where the hydroxyl group is protected with a suitable protecting group (e.g., a silyl (B83357) ether or a benzyl (B1604629) ether). This protected aryl halide could then be coupled with a propiolic acid derivative, such as propiolic acid itself or one of its esters, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. Subsequent deprotection of the phenolic hydroxyl group and hydrolysis of the ester (if used) would yield the desired this compound.

Alternative approaches could involve the reaction of a lithium or Grignard reagent derived from a protected 4-halophenol with a suitable electrophile containing the propiolic acid moiety. Another possibility is the oxidation of the corresponding propargyl alcohol, 3-(4-hydroxyphenyl)prop-2-yn-1-ol, which in turn could be synthesized by the addition of an ethynyl (B1212043) anion equivalent to a protected 4-hydroxybenzaldehyde.

Green Chemistry Approaches in this compound Synthesis

While specific green chemistry approaches for the synthesis of this compound have not been reported, general principles of green chemistry could be applied. This would include the use of:

Catalytic Methods: Employing highly efficient and recyclable catalysts, such as palladium catalysts on solid supports for Sonogashira couplings, to minimize waste.

Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as addition reactions.

Energy Efficiency: Utilizing microwave-assisted or flow chemistry conditions to reduce reaction times and energy consumption.

For instance, a greener Sonogashira coupling could potentially be developed in an aqueous medium using a water-soluble palladium catalyst and a phase-transfer catalyst.

Reaction Mechanisms and Derivatization Chemistry of this compound

The chemical versatility of this compound stems from its two primary functional regions: the prop-2-ynoic acid moiety and the hydroxyphenyl ring. Each site offers distinct opportunities for chemical modification, enabling the synthesis of a wide array of derivatives for research and potential therapeutic applications.

The prop-2-ynoic acid moiety is characterized by a carbon-carbon triple bond (alkyne) in conjugation with a carboxylic acid. This arrangement dictates its reactivity towards both electrophiles and nucleophiles.

Electrophilic Reactions: The electron-rich alkyne bond is susceptible to electrophilic addition reactions. Reagents such as halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) can add across the triple bond, leading to the formation of dihaloalkenes or haloalkenes, respectively. These reactions typically proceed via intermediates, and the regioselectivity of addition is governed by electronic effects.

Nucleophilic Reactions: The carboxylic acid group is a primary site for nucleophilic attack. masterorganicchemistry.com The carbonyl carbon is electrophilic and can be attacked by nucleophiles, leading to nucleophilic acyl substitution. youtube.com Common transformations include:

Esterification: Reaction with alcohols in the presence of an acid catalyst yields the corresponding esters.

Amidation: Reaction with amines, often requiring an activating agent like dicyclohexylcarbodiimide (B1669883) (DCC), produces amides. A patent has described a method for synthesizing the amide of the saturated analog, 3-(4-hydroxyphenyl)propionic acid, using sulfur oxychloride and ammoniacal liquor. google.com

Hydrazide Formation: Reaction with hydrazine (B178648) can convert the carboxylic acid into a hydrazide, a key intermediate for synthesizing more complex derivatives like hydrazones. nih.govresearchgate.net

The term nucleophile refers to a reactant that provides an electron pair to form a new covalent bond, effectively functioning as a Lewis base. masterorganicchemistry.com Conversely, an electrophile accepts an electron pair to form a new bond. masterorganicchemistry.comyoutube.com The majority of organic reactions involve an interaction between a nucleophile and an electrophile. masterorganicchemistry.com

The hydroxyphenyl ring offers additional sites for chemical modification, primarily centered on the phenolic hydroxyl group. This group is highly versatile and can participate in a range of chemical reactions. nih.govresearchgate.net

O-Alkylation (Etherification): The phenolic hydroxyl group can be deprotonated by a base to form a phenoxide ion, which is a potent nucleophile. This phenoxide can then react with alkyl halides (e.g., methyl iodide) in a Williamson ether synthesis to form ethers. For instance, in a study on related propanoic acid derivatives, the hydroxyl group was converted to a methoxy (B1213986) group to study the impact on biological activity. nih.gov

Esterification: The hydroxyl group can also react with carboxylic acids or their derivatives (like acyl chlorides) to form phenyl esters.

Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. Since the para position is already substituted, reactions like nitration, halogenation, or sulfonation would occur at the positions ortho to the hydroxyl group.

The versatility of the phenolic hydroxyl group allows it to engage in various chemical reactions, including oxidation, hydrogen bond formation, and nucleophilic substitutions, making it a key handle for structural modifications. nih.govresearchgate.net

Structural modification of this compound and its analogs is a common strategy in medicinal chemistry to develop novel therapeutic agents and to probe structure-activity relationships (SAR). nih.gov By systematically altering different parts of the molecule, researchers can optimize its biological activity, selectivity, and pharmacokinetic properties. researchgate.netnih.gov

A significant body of research has focused on synthesizing derivatives of the related scaffold, 3-((4-hydroxyphenyl)amino)propanoic acid, to explore their potential as antimicrobial and anticancer agents. nih.govmdpi.com In these studies, the core structure was modified at several positions to generate a library of novel compounds. nih.gov

Key Derivatization Strategies:

Modification of the Carboxylic Acid: The carboxylic acid is frequently converted into other functional groups to alter the molecule's polarity, charge, and hydrogen bonding capacity. A common approach involves converting the acid to a hydrazide. This hydrazide intermediate can then be readily reacted with a diverse range of aromatic or heterocyclic aldehydes to produce a series of hydrazone derivatives. nih.govresearchgate.net

Substitution on the Phenyl Ring: The hydroxyphenyl moiety is another key target for modification. As mentioned, the hydroxyl group can be alkylated to form ethers. nih.gov Introducing other substituents onto the aromatic ring can influence the molecule's electronic properties and its interaction with biological targets.

Scaffold Variation: Researchers have also explored replacing or modifying the core scaffold to create rigid analogs or introduce different functional groups, as seen in the synthesis of fluorenylpropionic acids and benzisoxazoles for anti-inflammatory research. researchgate.net

These modifications are driven by the goal of enhancing biological efficacy. For example, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were synthesized and tested against multidrug-resistant bacterial and fungal pathogens. nih.govnih.gov The results showed that the antimicrobial activity was highly dependent on the specific chemical structure, with certain hydrazones containing heterocyclic substituents demonstrating the most potent and broad-spectrum activity. nih.govresearchgate.net These same derivatives were also evaluated for anticancer properties, with some compounds showing an ability to reduce cancer cell viability and migration. mdpi.com

The data below summarizes the findings from a study on derivatives of the closely related 3-((4-hydroxyphenyl)amino)propanoic acid scaffold, illustrating how structural modifications influence biological activity.

Table 1: Antimicrobial Activity of Selected 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

| Compound | Modification from Parent Scaffold | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Hydrazone 14 | Hydrazide + Thiophene-2-carbaldehyde | S. aureus (MRSA) | 1-8 | nih.govnih.gov |

| Hydrazone 15 | Hydrazide + Furan-2-carbaldehyde | E. faecalis (VRE) | 0.5-2 | nih.govnih.gov |

| Hydrazone 16 | Hydrazide + Pyridine-2-carbaldehyde | Gram-negative pathogens | 8-64 | nih.govnih.gov |

Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of a substance that will inhibit the visible growth of a microorganism.

This systematic approach of analog design underscores the utility of the 3-(4-hydroxyphenyl)propanoic/prop-2-ynoic acid scaffold as a versatile platform for developing novel therapeutic agents. nih.gov

Advanced Analytical Methodologies for 3 4 Hydroxyphenyl Prop 2 Ynoic Acid Profiling

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of 3-(4-hydroxyphenyl)prop-2-ynoic acid, enabling its separation from complex mixtures and subsequent quantification. High-performance liquid chromatography and gas chromatography, often coupled with mass spectrometry, are the primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods for this compound

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of phenolic acids, including this compound. The technique's versatility is enhanced by the use of various detection methods that offer different levels of sensitivity and selectivity.

Reversed-phase HPLC is the most common approach for separating phenolic compounds. This method typically utilizes a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. The separation of this compound and its analogs is often achieved using a gradient elution with a mobile phase consisting of an aqueous solvent (like water with an acid, such as formic or acetic acid, to suppress ionization) and an organic modifier (commonly acetonitrile (B52724) or methanol).

A variety of detectors can be coupled with HPLC for the analysis of this compound:

UV-Visible (UV-Vis) and Photodiode Array (PDA) Detection: Due to its aromatic ring and conjugated system, this compound exhibits strong absorbance in the UV region. A PDA detector can provide spectral information across a range of wavelengths, which aids in peak identification and purity assessment.

Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be employed. While the native fluorescence of the compound might be utilized, derivatization with a fluorescent tag can significantly improve detection limits.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) offers the highest degree of selectivity and sensitivity. This hyphenated technique not only provides retention time data but also mass-to-charge ratio information, which is invaluable for definitive identification and structural elucidation.

Table 1: Typical HPLC Parameters for the Analysis of Structurally Related Phenolic Acids

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol |

| Elution | Gradient elution |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | PDA at 280 nm and 320 nm; Fluorescence (Ex/Em specific to compound); ESI-MS |

Gas Chromatography (GC) and Hyphenated Techniques for Identification in Complex Mixtures

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility and polar nature of carboxylic acids like this compound, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to increase the compound's volatility and thermal stability.

Common derivatization methods for phenolic acids include:

Silylation: This is a widely used technique where active hydrogens in the hydroxyl and carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used.

Alkylation: This involves converting the acidic protons into alkyl esters and ethers.

Acylation: This method converts hydroxyl and amino groups into esters and amides.

Once derivatized, the analyte can be effectively separated on a GC column, typically a non-polar or medium-polarity capillary column. The separated components are then introduced into a mass spectrometer for detection and identification. The resulting mass spectra provide a "fingerprint" of the molecule based on its fragmentation pattern, allowing for high-confidence identification, even in complex biological or environmental samples.

Table 2: GC-MS Analysis Parameters for Derivatized Phenolic Acids

| Parameter | Typical Conditions |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS, or MSTFA |

| Column | DB-5ms, HP-5ms, or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injector Temperature | 250-280 °C |

| Oven Program | Temperature gradient (e.g., start at 70 °C, ramp to 300 °C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Spectroscopic Characterization in Research Contexts

Spectroscopic techniques are indispensable for the structural elucidation and detailed characterization of this compound and its derivatives. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information about the molecule's structure and chemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound and its derivatives.

In the ¹H NMR spectrum, the aromatic protons on the p-substituted benzene (B151609) ring typically appear as two distinct doublets (an AA'BB' system), a characteristic pattern for 1,4-disubstituted aromatic compounds. The chemical shift of the carboxylic acid proton is highly variable and often appears as a broad singlet far downfield (typically >10 ppm). The phenolic hydroxyl proton also gives a signal that can be identified by its broadness and its disappearance upon D₂O exchange.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is typically found in the 165-185 ppm region. The two sp-hybridized carbons of the alkyne group would have characteristic shifts in the 70-90 ppm range. The aromatic carbons would appear in the 115-160 ppm region, with the carbon attached to the hydroxyl group being the most deshielded.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | >10 (broad s) | ~165-175 |

| Alkyne Carbon (-C≡C-COOH) | - | ~80-90 |

| Alkyne Carbon (Ar-C≡C-) | - | ~80-90 |

| Aromatic C-H (ortho to -OH) | ~6.8-7.0 (d) | ~115-117 |

| Aromatic C-H (meta to -OH) | ~7.3-7.5 (d) | ~133-135 |

| Aromatic C (ipso- to alkyne) | - | ~110-115 |

| Aromatic C (ipso- to -OH) | - | ~158-162 |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Confirmation and Metabolite Identification

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, MS is crucial for confirming its molecular formula (C₉H₆O₃) and for identifying its metabolites in biological systems.

Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are often used to generate the molecular ion with minimal fragmentation. In negative ion mode ESI-MS, the compound is typically observed as the deprotonated molecule [M-H]⁻. In positive ion mode, it may be seen as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental composition.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecular ion. For phenolic acids, a characteristic fragmentation pathway involves the loss of a carboxyl group as CO₂ (44 Da) from the deprotonated molecular ion. This would result in a prominent fragment ion in the MS/MS spectrum. Other fragmentations can provide further structural information. This technique is particularly valuable in metabolite identification, where the structures of modified forms of the parent compound need to be determined.

Table 4: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₉H₆O₃ |

| Exact Mass | 162.0317 g/mol |

| Nominal Mass | 162 g/mol |

| [M-H]⁻ Ion (Negative ESI) | m/z 161.02 |

| [M+H]⁺ Ion (Positive ESI) | m/z 163.04 |

| Key MS/MS Fragment (from [M-H]⁻) | m/z 117.03 (Loss of CO₂) |

Infrared (IR) Spectroscopy for Vibrational Analysis of this compound and Its Analogs

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.

The presence of the carboxylic acid group would be indicated by a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹, which would overlap with the C-H stretching vibrations. A strong and sharp C=O stretching absorption would be expected in the region of 1760-1690 cm⁻¹. Due to conjugation with the alkyne and the aromatic ring, this peak would likely appear at the lower end of this range.

The phenolic O-H group would also contribute to the broad absorption in the hydroxyl stretching region (around 3500-3200 cm⁻¹). The C≡C triple bond of the alkyne group typically shows a weak to medium absorption band in the 2260-2100 cm⁻¹ region. The aromatic ring would give rise to several characteristic absorptions, including C-H stretching just above 3000 cm⁻¹ and C=C stretching bands in the 1600-1450 cm⁻¹ region.

Table 5: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Phenolic -OH | O-H Stretch | 3500 - 3200 (Broad) |

| Carboxylic Acid -OH | O-H Stretch | 3300 - 2500 (Very Broad) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Alkyne C≡C | C≡C Stretch | 2260 - 2100 (Weak to Medium) |

| Carboxylic Acid C=O | C=O Stretch | 1725 - 1700 (Strong) |

| Aromatic C=C | C=C Stretch | ~1600, 1500-1450 |

UV-Vis Spectrophotometric Applications in Quantitative Analysis of this compound Content

UV-Vis spectrophotometry is a widely utilized analytical technique for the quantitative determination of compounds that absorb ultraviolet or visible light. For aromatic compounds like this compound, this method is particularly effective due to the presence of chromophores—in this case, the phenolic ring and the conjugated system of the prop-2-ynoic acid side chain—which absorb UV radiation at specific wavelengths. The intensity of this absorption is directly proportional to the concentration of the compound in a solution, a relationship described by the Beer-Lambert law.

The process of quantitative analysis would involve preparing a series of standard solutions of this compound with known concentrations. The absorbance of each standard is then measured at the predetermined λmax to construct a calibration curve. By measuring the absorbance of a sample solution containing an unknown concentration of the compound, its concentration can be accurately determined by interpolation from the calibration curve.

| Compound | Maximum Absorption Wavelength (λmax) |

|---|---|

| p-Coumaric Acid | 292 nm, 312 nm |

| Ethyl p-Coumarate | 292 nm, 312 nm |

| Caffeic Acid | 327 nm, 295 nm, 243 nm, 217 nm |

| Ferulic Acid | 285 nm, 300 nm |

Electrochemical Methods for Reactivity Assessment of this compound

Electrochemical methods are powerful tools for investigating the redox properties and reactivity of molecules. For phenolic compounds like this compound, these techniques can provide detailed information about their electron-donating capabilities and the mechanisms of their oxidation.

Cyclic voltammetry (CV) is a versatile electroanalytical technique used to study the redox behavior of chemical species. In a typical CV experiment, the potential of a working electrode is ramped linearly versus time, and the resulting current is measured. For hydroxycinnamic acids, CV studies reveal important details about their oxidation processes.

The electrochemical oxidation of hydroxycinnamic acids, such as the closely related p-coumaric acid, is typically an irreversible process. nih.govnih.gov This irreversibility is attributed to the oxidation of the hydroxyl group on the aromatic ring, leading to the formation of a phenoxyl radical. nih.gov This radical can then undergo further reactions, such as polymerization, which results in the deposition of a film on the electrode surface. nih.gov

The peak potential (Ep) of the oxidation wave in a cyclic voltammogram is a key parameter that reflects the ease of oxidation of the compound. For p-coumaric acid, the electrooxidation peak potential is approximately 1.38 V. electrochemsci.org The oxidation of caffeic acid, which has two hydroxyl groups, occurs at a lower potential of around 1.07 V, indicating it is more easily oxidized. electrochemsci.org The position of the hydroxyl group and the nature of the side chain influence the oxidation potential. The number of electrons and protons transferred during the oxidation can also be elucidated from CV data. For p-coumaric acid, the oxidation below its pKa involves the transfer of one electron and one proton. nih.gov

| Compound | Oxidation Peak Potential (Ep) | General Oxidation Mechanism |

|---|---|---|

| p-Coumaric Acid | ~1.38 V | Irreversible, one-electron, one-proton transfer |

| Caffeic Acid | ~1.07 V | Two-electron, two-proton transfer leading to an o-quinone |

In situ electrolytic spectrometry, often referred to as spectroelectrochemistry, is a hyphenated technique that combines electrochemical methods with spectroscopy to provide real-time monitoring of electrode processes. This powerful approach allows for the identification of transient intermediates and final products of electrochemical reactions.

By coupling an electrochemical cell with a UV-Vis spectrophotometer, for instance, changes in the absorption spectrum of the solution near the electrode surface can be monitored as the potential is varied. This allows for the direct observation of the formation and decay of species that have distinct chromophores. For hydroxycinnamic acids, this technique could be used to monitor the formation of the phenoxyl radical and any subsequent products, such as quinone-type structures, which often have different absorption spectra from the parent molecule. nih.gov

Another powerful combination is with Raman spectroscopy, in a technique known as surface-enhanced Raman scattering (SERS) spectroelectrochemistry. This provides vibrational information about the molecules at the electrode surface, offering detailed structural insights into the redox processes. researchgate.net For a compound like this compound, in situ electrolytic spectrometry would be invaluable for elucidating the precise mechanism of its electrochemical oxidation, identifying the structure of any polymeric films formed, and understanding the kinetics of the various reaction steps. nih.govresearchgate.net

Theoretical and Computational Investigations of 3 4 Hydroxyphenyl Prop 2 Ynoic Acid

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical studies employ the principles of quantum mechanics to model molecules. These calculations can determine optimized geometries, vibrational frequencies, and various electronic properties, providing a detailed picture of molecular behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. Studies on analogs of 3-(4-hydroxyphenyl)prop-2-ynoic acid, such as cinnamic acid and its hydroxyl derivatives, frequently use DFT to predict molecular geometries and vibrational spectra. nih.govniscpr.res.in

Table 1: Common DFT Functionals and Basis Sets for Analyzing Cinnamic Acid Analogs

| Method | Functional | Basis Set | Application |

|---|---|---|---|

| DFT | B3LYP | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies, NBO Analysis |

| DFT | B3LYP | 6-31G** | Geometry Optimization, Vibrational Wavenumbers |

| TD-DFT | B3LYP | 6-311++G(d,p) | UV-Vis Absorption Spectra, Electronic Transitions |

This table is interactive. You can sort and filter the data.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and optical properties. researchgate.netthaiscience.info

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. thaiscience.info For analogs of this compound, DFT calculations are used to determine the energies of these orbitals. nih.govnih.gov These calculations help in understanding the charge transfer that occurs within the molecule. researchgate.net The analysis of FMOs is also essential for predicting electronic absorption spectra, as the primary electronic transitions often occur from the HOMO to the LUMO. thaiscience.infothesciencepublishers.com

Global reactivity descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. nih.govmdpi.com These descriptors provide quantitative measures of the molecule's stability and reactivity. nih.gov

Table 2: Calculated Electronic Properties for an Analog, 3-(4-hydroxyphenyl) prop-2-en-1-one 4-phenyl Schiff base (R=-H)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.90 |

| ELUMO | -1.97 |

| Energy Gap (ΔE) | 3.93 |

| Hardness (η) | 1.97 |

Data sourced from a study on related Schiff base derivatives. thesciencepublishers.com

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions between orbitals. researchgate.net It provides a localized, Lewis-like picture of molecular bonding, analyzing charge delocalization and hyperconjugative interactions. niscpr.res.inresearchgate.net The analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions.

For aromatic systems like this compound, NBO analysis is particularly useful for investigating the delocalization of π-electrons between the phenyl ring and the propiolic acid side chain. niscpr.res.in Significant interactions, such as those between π(C-C) and π*(C-C) orbitals, indicate substantial electron delocalization, which contributes to the molecule's stability. researchgate.net The analysis can also reveal the nature of lone pairs on oxygen atoms and their participation in hyperconjugative interactions. mpg.de

Molecular Simulation and Dynamics

While quantum chemical studies focus on static molecular properties, molecular simulation and dynamics investigate the time-dependent behavior of molecules, including reaction pathways and kinetics.

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system of atoms as a function of their geometric positions. wikipedia.orgmdpi.com Mapping the PES is crucial for understanding chemical reactions, as it allows for the identification of stable reactants, products, intermediates, and the transition states that connect them. wikipedia.org

For a molecule like this compound, PES mapping could be used to explore various reaction pathways, such as its decarboxylation, isomerization, or reactions with radicals. By calculating the energy at numerous points along a reaction coordinate (a geometric parameter that changes during the reaction), a profile of the reaction pathway can be constructed. mdpi.com The highest point on the lowest-energy path between reactants and products corresponds to the transition state, and its energy determines the activation energy of the reaction. wikipedia.org These calculations help elucidate reaction mechanisms by providing a detailed energetic landscape of the chemical transformation.

Transition State Theory (TST) is a framework used to explain the rates of elementary chemical reactions. wikipedia.org It assumes a quasi-equilibrium between the reactants and the activated complex (the molecular configuration at the transition state). wikipedia.org By combining the results from PES mapping (specifically, the properties of the reactants and the transition state) with principles of statistical mechanics, TST allows for the calculation of reaction rate constants.

The Eyring equation, a central component of TST, relates the rate constant to the Gibbs free energy of activation (ΔG‡). wikipedia.org Computational methods can be used to calculate the vibrational frequencies and thermodynamic properties of both the reactant and the transition state structure, which are then used to determine the standard enthalpy (ΔH‡) and entropy (ΔS‡) of activation. wikipedia.org For this compound, this modeling could predict how quickly it undergoes specific reactions under various conditions, providing valuable kinetic data that might be difficult to obtain experimentally.

Mechanistic Research on Biological Activities of 3 4 Hydroxyphenyl Prop 2 Ynoic Acid

Investigations into Other Mechanistic Effects

Neuroprotective Molecular Interventions

Data is not available for 3-(4-hydroxyphenyl)prop-2-ynoic acid.

Immunomodulatory Cellular Responses

Data is not available for this compound.

Effects on Specific Enzyme Systems and Metabolic Pathways

Data is not available for this compound.

Interactions with Biological Receptor Systems

Data is not available for this compound.

Reproductive System Modulation

Data is not available for this compound.

Structure Activity Relationship Sar and Derivative Development of 3 4 Hydroxyphenyl Prop 2 Ynoic Acid

Correlating Structural Features with Biological Activities of 3-(4-hydroxyphenyl)prop-2-ynoic Acid and Its Derivatives

The biological activity of phenylpropanoids is dictated by the interplay of the phenyl ring, its substituents, and the nature of the three-carbon side chain. For this compound and its potential derivatives, the following structural features are critical determinants of their biological profiles.

The 4-Hydroxy Group: The hydroxyl group at the para-position of the phenyl ring is crucial. In related hydroxycinnamic acids, this feature is vital for antioxidant activity, as the phenolic hydrogen can be donated to neutralize free radicals. nih.gov The presence of this group is also a key requirement for synergistic anticancer effects when combined with other agents like carnosic acid. nih.govnih.gov Modifications to this group, such as esterification or etherification, would likely alter the compound's antioxidant capacity and its ability to participate in hydrogen bonding with biological targets. mdpi.com

The Carboxylic Acid Moiety: The terminal carboxylic acid group is a key site for interaction and modification. It is ionizable at physiological pH, which influences the molecule's solubility and ability to cross cell membranes. Esterification of this group in related hydroxycinnamic acids has been shown to be a critical factor for certain biological activities, such as inducing cytotoxicity in acute myeloid leukemia (AML) cells. nih.goviarc.fr This suggests that derivatives of this compound, such as its methyl or ethyl esters, could exhibit enhanced or different biological profiles.

The Prop-2-ynoic Acid Side Chain: The defining feature of this molecule is the carbon-carbon triple bond (alkyne). This functional group imparts a rigid, linear geometry to the side chain, which is significantly different from the kinked structure of the single-bonded propanoic acid analogue and the planar, but more flexible, double-bonded propenoic acid (cinnamic) analogue. wikipedia.org This rigidity can lead to highly specific interactions with enzyme active sites or receptors. While direct evidence for this specific molecule is scarce, the unsaturation in the side chain of related compounds is known to be vital for their activity. nih.gov The triple bond, being an electron-rich region, could also participate in unique π-stacking or other non-covalent interactions with biological targets.

Studies on derivatives of the related 3-((4-hydroxyphenyl)amino)propanoic acid scaffold show that the introduction of various aromatic and heterocyclic substituents can lead to potent and structure-dependent antimicrobial and anticancer activities. nih.govmdpi.comresearchgate.net For instance, hydrazone derivatives containing heterocyclic substituents were found to have the most potent broad-spectrum antimicrobial activity. nih.gov This highlights that the 4-hydroxyphenyl-propanoic acid backbone is a versatile scaffold for developing new therapeutic agents. mdpi.com

| Structural Feature | Observed Importance in Analogues | Potential Role in this compound |

|---|---|---|

| Para-Hydroxyl Group | Essential for antioxidant activity and synergistic anticancer effects. nih.govnih.govnih.gov | Likely crucial for antioxidant properties and receptor binding via hydrogen donation. |

| Propargylic Chain (C≡C) | Unsaturation (C=C) is vital for activity in cinnamic acids. nih.gov The triple bond introduces rigidity. | Confers a rigid, linear geometry, potentially enabling specific binding to enzyme active sites. Influences electronic properties. |

| Carboxylic Acid (-COOH) | Influences solubility and membrane transport. Esterification can enhance cytotoxic activity. nih.goviarc.fr | Key interaction point. Derivatization (e.g., esters, amides) is a primary strategy for creating advanced derivatives with altered properties. |

Rational Design and Synthesis of Advanced Derivatives

The rational design of advanced derivatives of this compound focuses on leveraging its unique phenylpropiolic acid scaffold to create novel therapeutic agents. The established importance of related phenylpropionic and phenylpropenoic acids in medicinal chemistry provides a strong basis for exploring the potential of their alkyne counterparts.

A key example of this rational design approach is seen in the development of novel agonists for G protein-coupled receptor 40 (GPR40), a target for treating type 2 diabetes. nih.gov Researchers purposefully moved from the well-explored phenylpropionic acid scaffold to the novel phenylpropiolic acid scaffold to discover compounds with different chemical structures and potentially improved properties. nih.gov This work led to the identification of a potent phenylpropiolic acid derivative that amplified glucose-stimulated insulin (B600854) secretion and demonstrated glucose-lowering effects in mice. nih.gov

The synthesis of a this compound backbone can be achieved through established organic chemistry methods. A common route involves the Sonogashira coupling of a protected 4-iodophenol (B32979) with propiolic acid or its ester, followed by deprotection. Another classical method involves the bromination of its alkene analogue, 3-(4-hydroxyphenyl)prop-2-enoic acid (p-coumaric acid), to form the dibromide, followed by dehydrobromination using a strong base to generate the triple bond. wikipedia.org

Once the core scaffold is synthesized, advanced derivatives can be generated through several strategies:

Modification of the Carboxylic Acid: The carboxyl group can be converted into esters, amides, or hydrazides. This strategy alters the compound's polarity, lipophilicity, and metabolic stability. As seen with related scaffolds, converting the acid to a hydrazide and then to various hydrazones can introduce diverse heterocyclic groups, leading to potent antimicrobial agents. nih.gov

Substitution on the Phenyl Ring: Additional substituents can be introduced onto the phenyl ring to modulate electronic properties and create new interaction points. For example, adding methoxy (B1213986) or additional hydroxyl groups, as seen in the transition from p-coumaric acid to ferulic or caffeic acid, significantly alters biological activity.

Bioisosteric Replacement: The carboxylic acid could be replaced with a bioisostere, such as a tetrazole, to improve metabolic stability or oral bioavailability while maintaining the key acidic interaction feature.

This rational, scaffold-based approach allows for the systematic exploration of chemical space to develop derivatives with optimized potency, selectivity, and pharmacokinetic profiles for various therapeutic targets. nih.gov

Comparative Analysis with Related Hydroxycinnamic Acid Analogues (e.g., Caffeic Acid, Ferulic Acid)

The biological properties of this compound can be contextualized by comparing its structure with its well-studied hydroxycinnamic acid (HCA) analogues: p-coumaric acid, caffeic acid, and ferulic acid. These compounds share the same C6-C3 phenylpropanoid backbone but differ in the saturation of the side chain and the substitution pattern on the phenyl ring.

p-Coumaric Acid (3-(4-hydroxyphenyl)prop-2-enoic acid): This is the direct alkene analogue of the subject compound. It possesses a single hydroxyl group at the 4-position. Its antioxidant activity is generally considered moderate compared to other HCAs. The C=C double bond is a key structural element required for certain synergistic anticancer activities. nih.gov

Caffeic Acid (3-(3,4-dihydroxyphenyl)prop-2-enoic acid): Caffeic acid features a second hydroxyl group at the 3-position, creating a catechol (ortho-dihydroxy) moiety. This structural feature significantly enhances its antioxidant and radical-scavenging capabilities compared to monohydroxylated analogues like p-coumaric acid. nih.gov The catechol group is an excellent metal chelator and is crucial for many of caffeic acid's potent biological effects, including anti-inflammatory and anticarcinogenic activities. nih.govresearchgate.net

Ferulic Acid (3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid): Ferulic acid is structurally similar to caffeic acid, but the hydroxyl group at the 3-position is methylated. This methoxy group maintains some of the electron-donating properties of the catechol structure, resulting in potent antioxidant and anti-inflammatory activities. ebi.ac.uk However, the replacement of the hydroxyl with a methoxy group can alter its interaction with specific biological targets. For instance, both methyl ferulate and methyl 4-hydroxycinnamate (the ester of p-coumaric acid) were found to synergize with carnosic acid in AML cells, indicating the importance of the para-hydroxyl group and the esterified carboxyl group, while tolerating modification at the 3-position. nih.gov

The primary difference between this compound and these analogues is the triple bond. This bond makes the side chain linear and rigid, whereas the double bond in HCAs allows for cis-trans isomerization and a different spatial arrangement. This structural rigidity could lead to higher binding affinity and selectivity for specific enzymes or receptors but might also prevent it from adopting conformations necessary for other activities. The electron density of the alkyne also differs from the alkene, which could influence its reactivity and potential as a Michael acceptor, a mechanism relevant for the biological activity of some phenolic compounds.

| Compound Name | Core Structure | Side Chain | Phenyl Ring Substitution | Key Structural Feature |

|---|---|---|---|---|

| This compound | Phenylpropiolic Acid | Alkyne (C≡C) | 4-hydroxy | Rigid, linear side chain. |

| p-Coumaric Acid | Hydroxycinnamic Acid | Alkene (C=C) | 4-hydroxy | Monohydroxylated phenyl ring. |

| Caffeic Acid | Hydroxycinnamic Acid | Alkene (C=C) | 3,4-dihydroxy | Catechol group, enhancing antioxidant activity. nih.gov |

| Ferulic Acid | Hydroxycinnamic Acid | Alkene (C=C) | 4-hydroxy, 3-methoxy | Methoxy group at C3-position. ebi.ac.uk |

Applications in Advanced Materials Science and Biochemical Probes

Integration into Bioadhesive Polymer Systems

An extensive review of scientific literature reveals no published research on the integration of 3-(4-hydroxyphenyl)prop-2-ynoic acid into bioadhesive polymer systems. While phenolic compounds are of interest in polymer science for their potential adhesive and antioxidant properties, studies specifically detailing the use of this particular alkynoic acid in bioadhesives are not available.

Utilization as a Molecular Probe in Biochemical Systems

The most significant application of this compound documented in scientific research is its use as a molecular probe to investigate the function of photoreceptor proteins. Specifically, it has been employed as a synthetic analogue of the natural chromophore, 4-hydroxycinnamic acid, in the study of Photoactive Yellow Protein (PYP).

PYP is a bacterial blue-light photoreceptor that undergoes a photocycle involving the trans-cis isomerization of its 4-hydroxycinnamic acid chromophore. To understand the role of this isomerization, researchers have substituted the natural chromophore with this compound. The key feature of this analogue is that the triple bond in the prop-2-ynoic acid chain is linear and cannot undergo the characteristic trans-cis (or E/Z) isomerization of the double bond found in the native chromophore.

By creating a hybrid protein with this "locked" chromophore, scientists have been able to study the initiation of the PYP photocycle. Research has shown that despite the inability of the triple bond to isomerize, the hybrid protein still undergoes a photocycle upon light activation. This finding was crucial in demonstrating that trans-cis isomerization of the vinyl double bond is not an absolute prerequisite for the initiation of the photocycle in this photoreceptor protein. The study of PYP reconstituted with this analogue has provided valuable insights into the initial structural events that occur upon light absorption in this class of proteins.

Table 1: Comparison of Native Chromophore and Synthetic Analogue in PYP Studies

| Feature | Native Chromophore (4-hydroxycinnamic acid) | Synthetic Analogue (this compound) |

|---|---|---|

| Chemical Bond | Carbon-carbon double bond | Carbon-carbon triple bond |

| Isomerization | Undergoes trans-cis isomerization | Cannot undergo trans-cis isomerization |

| Absorption Max | Forms a chromophore that absorbs light | Forms a chromophore that absorbs light (maximally at 464 nm in one study) |

| Function in Study | Serves as the natural light-sensing trigger | Acts as a molecular probe to test the necessity of isomerization |

Role as a Matrix in Mass Spectrometry Techniques

A thorough search of the scientific literature indicates that this compound has not been reported or characterized for use as a matrix in mass spectrometry techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI). While structurally related compounds, like cinnamic acid derivatives, are commonly used as MALDI matrices, there are no available studies on the application of this specific phenylpropynoic acid for this purpose.

Occurrence and Biotransformation in Complex Biological Systems

Distribution and Localization in Plant Metabolomes

While the presence of 3-(4-hydroxyphenyl)prop-2-ynoic acid in plant metabolomes has not been documented, its structural analogs, the hydroxycinnamic acids, are ubiquitously distributed secondary metabolites in plants. researchgate.net These compounds play crucial roles in plant growth, development, and defense mechanisms against biotic and abiotic stresses. nih.gov

HCAs are found in various plant tissues, including seeds, roots, and leaves. researchgate.net They can exist in free form or, more commonly, as conjugates, esterified to cell wall polymers like polysaccharides and lignin, or as amides. nih.govnih.gov This conjugation is a key factor in their localization and biological function within the plant. For instance, their incorporation into the cell wall provides structural support and defense against pathogens. nih.gov

The distribution and concentration of different HCAs vary significantly between plant species and even within different tissues of the same plant. This diversity is a result of the complex regulation of the phenylpropanoid pathway, which is responsible for their biosynthesis. utah.edu

| Hydroxycinnamic Acid | Common Plant Sources | Typical Localization |

|---|---|---|

| p-Coumaric acid | Grasses, cereals (maize, wheat), tomatoes, carrots | Cell walls (esterified to lignin and polysaccharides) |

| Caffeic acid | Coffee, fruits (apples, berries), vegetables (potatoes) | Often found as esters (e.g., chlorogenic acid) in vacuoles and cell walls |

| Ferulic acid | Cereal brans (wheat, rice, oats), coffee, citrus fruits | Primarily esterified to polysaccharides in the cell wall |

| Sinapic acid | Brassica species (e.g., mustard, broccoli), cereals | Found as esters, particularly sinapoyl malate, in vacuoles |

Microbial Transformations and Catabolite Formation in Microbiota Models

Although no studies have specifically investigated the microbial transformation of this compound, extensive research on the metabolism of dietary hydroxycinnamic acids by the gut microbiota provides a framework for predicting its potential fate. The gut microbiota possesses a vast enzymatic repertoire capable of transforming a wide range of dietary polyphenols that are not absorbed in the upper gastrointestinal tract. nih.gov

The primary microbial transformations of HCAs involve the reduction of the propenoic acid side chain, dehydroxylation of the phenyl ring, and decarboxylation. These reactions lead to the formation of a variety of smaller phenolic acids and other catabolites. utah.edunih.gov For example, p-coumaric acid can be hydrogenated by gut microbes to form 3-(4-hydroxyphenyl)propionic acid. researchgate.net Further dehydroxylation can lead to the formation of 3-phenylpropionic acid. wikipedia.org

These microbial metabolites can be absorbed into the bloodstream and are thought to contribute to the health effects associated with the consumption of polyphenol-rich foods. nih.gov The specific catabolites formed depend on the composition and metabolic activity of an individual's gut microbiota. utah.edu

| Precursor Hydroxycinnamic Acid | Microbial Transformation | Major Catabolites | Microorganisms Implicated |

|---|---|---|---|

| p-Coumaric acid | Hydrogenation of the double bond | 3-(4-Hydroxyphenyl)propionic acid | Lactobacillus spp., Bifidobacterium spp. |

| Caffeic acid | Hydrogenation and dehydroxylation | 3-(3-Hydroxyphenyl)propionic acid, 3-Phenylpropionic acid | Clostridium spp., Eubacterium spp. |

| Ferulic acid | Hydrogenation and demethoxylation | 3-(4-Hydroxy-3-methoxyphenyl)propionic acid, 3-(4-Hydroxyphenyl)propionic acid | Lactobacillus spp., Bifidobacterium spp. |

| Chlorogenic acid | Hydrolysis, hydrogenation, dehydroxylation | Caffeic acid, 3-(3,4-Dihydroxyphenyl)propionic acid, 3-(3-Hydroxyphenyl)propionic acid | Bifidobacterium spp., Lactobacillus spp., Bacteroides spp. |

Enzymatic Biotransformation Pathways in Eukaryotic and Prokaryotic Organisms

Direct enzymatic pathways for the synthesis or degradation of this compound have not been characterized. However, considering its chemical structure, which features a phenylpropanoid core and an alkyne functional group, we can speculate on potential enzymatic transformations based on known enzyme families that act on similar substrates.

The biosynthesis of the phenylpropanoid skeleton is well-established and originates from the shikimate pathway, leading to the formation of phenylalanine and tyrosine. These amino acids are then converted to cinnamic acid and p-coumaric acid, respectively, by the action of phenylalanine ammonia-lyase (PAL) and tyrosine ammonia-lyase (TAL). The formation of the prop-2-ynoic acid side chain from a propenoic acid precursor would likely require a desaturase or an acetylenase enzyme. nih.gov Such enzymes, capable of introducing triple bonds into fatty acid chains, have been identified in some plants and marine microbes. nih.govnih.gov

In terms of degradation, the catabolism of aromatic compounds is a well-studied process in both prokaryotes and eukaryotes. Enzymes such as dioxygenases could potentially initiate the breakdown of the aromatic ring. The prop-2-ynoic acid side chain could be a substrate for various enzymes. For instance, it could potentially be hydrated to form a keto-enol intermediate, which could then be further metabolized. Alternatively, reductases could hydrogenate the triple bond to a double or single bond, converting it to a more common hydroxycinnamic acid or phenylpropionic acid structure, which could then enter known catabolic pathways.

| Enzyme Class | Potential Reaction | Relevance to this compound |

|---|---|---|

| Acetylenase/Desaturase | Formation of a triple bond from a double bond | Potential biosynthetic enzyme for the formation of the prop-2-ynoic acid side chain from a p-coumaric acid precursor. |

| Dioxygenase | Cleavage of the aromatic ring | A likely initial step in the catabolism of the phenyl ring in both prokaryotic and eukaryotic organisms. |

| Hydratase | Addition of water across the triple bond | Could convert the alkyne to a more readily metabolizable keto or enol intermediate. |

| Reductase | Hydrogenation of the triple bond | Could reduce the alkyne to an alkene or alkane, thereby funneling the compound into the well-established metabolic pathways for hydroxycinnamic or phenylpropionic acids. |

| Cytochrome P450 Monooxygenases | Hydroxylation, epoxidation, or other oxidative modifications | These versatile enzymes are involved in the metabolism of a wide range of xenobiotics and endogenous compounds and could potentially modify the aromatic ring or the side chain. nih.gov |

Q & A

Q. What are the recommended laboratory methods for synthesizing 3-(4-hydroxyphenyl)prop-2-ynoic acid?

A common approach involves coupling reactions between aryl halides and terminal alkynes. For example, methyl 3-(4-fluorophenyl)prop-2-ynoate (a structurally analogous compound) is synthesized via palladium-catalyzed Sonogashira coupling, followed by ester hydrolysis to yield the propynoic acid derivative . Reaction conditions (e.g., solvent, temperature, catalyst loading) should be optimized to minimize side products. Researchers should monitor purity using HPLC or TLC and confirm structural integrity via NMR and IR spectroscopy .

Q. How can spectroscopic techniques validate the structural purity of this compound?

- NMR : The triple bond (C≡C) in prop-2-ynoic acid derivatives typically appears as a singlet at δ ~90–100 ppm in NMR. The aromatic protons (4-hydroxyphenyl group) resonate as a doublet in NMR (δ ~6.7–7.3 ppm) .

- IR : A sharp peak near ~2100–2250 cm confirms the alkyne (C≡C) stretch, while the carboxylic acid O-H stretch appears at ~2500–3300 cm .

- Mass Spectrometry : High-resolution MS can confirm the molecular ion peak (expected m/z for CHO: 162.03) .

Q. What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection. Avoid inhalation or skin contact due to potential irritancy .

- Storage : Store in a cool, dry place (<4°C) under inert gas (N or Ar) to prevent oxidation. Solutions should be prepared in deoxygenated solvents .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound under varying conditions?

Experimental design should include a factorial analysis of:

- Catalysts : Compare Pd(PPh), CuI, and ligand-free systems.

- Solvents : Polar aprotic solvents (DMF, THF) vs. non-polar solvents (toluene).

- Temperature : Test 25°C vs. reflux conditions.

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Pd(PPh), DMF, 80°C | 78 | 95 |

| CuI, THF, 25°C | 45 | 88 |

Data from analogous syntheses suggest Pd-catalyzed systems in DMF yield higher purity .

Q. What mechanisms underlie the biological activity of this compound derivatives?

Derivatives such as 3-((4-hydroxyphenyl)amino)propanoic acid exhibit antimicrobial activity by disrupting bacterial membrane integrity or inhibiting enzyme function (e.g., β-lactamases). For example:

- Antifungal Activity : MIC values of 8–32 µg/mL against Candida albicans were observed for derivatives synthesized via nucleophilic substitution .

- Interferon Modulation : 3-(4-Hydroxyphenyl)propionic acid (a structural analog) enhances type I interferon signaling, suggesting potential immunomodulatory roles .

Q. How should researchers address contradictions in reported stability data for propynoic acid derivatives?

Conflicting stability reports may arise from:

- pH Sensitivity : Propynoic acids degrade faster in alkaline conditions. Stability studies should test buffered solutions (pH 2–10) at 25°C and 40°C, monitoring degradation via HPLC .

- Light Exposure : UV-Vis spectroscopy can detect photooxidation products. Use amber vials for light-sensitive samples .

Methodological Challenges & Data Analysis

Q. What strategies mitigate impurities during the synthesis of this compound?

- Chromatographic Purification : Use silica gel column chromatography with ethyl acetate/hexane gradients to isolate the target compound from by-products (e.g., unreacted aryl halides) .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to improve crystal purity .

Q. How can in silico tools predict the reactivity of this compound with biological targets?

- Molecular Docking : Software like AutoDock Vina can model interactions with enzymes (e.g., COX-2 for anti-inflammatory activity).

- DFT Calculations : Predict electron density maps to identify reactive sites (e.g., alkyne triple bond for click chemistry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.